molecular formula C4H7NO2S B2757468 2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione CAS No. 2248417-88-9

2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione

Cat. No.: B2757468
CAS No.: 2248417-88-9
M. Wt: 133.17
InChI Key: IUZREQFNKDJESF-UHFFFAOYSA-N
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Description

2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione is a heterocyclic compound featuring a bicyclic structure with a sulfur and nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This method leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines. These intermediates then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .

Industrial Production Methods

While specific industrial production methods for 2lambda6-Thia-1-azabicyclo[21These methods often include intramolecular displacement reactions to form the bicyclic ring system .

Chemical Reactions Analysis

Types of Reactions

2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of sulfur and nitrogen atoms in a bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

IUPAC Name

2λ6-thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-8(7)3-4-1-5(8)2-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZREQFNKDJESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN1S(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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